![molecular formula C7H8ClN3O B11905831 5-chloro-N,N-dimethylpyrimidine-2-carboxamide](/img/structure/B11905831.png)
5-chloro-N,N-dimethylpyrimidine-2-carboxamide
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Overview
Description
5-chloro-N,N-dimethylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C7H8ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethylpyrimidine-2-carboxamide typically involves the chlorination of N,N-dimethylpyrimidine-2-carboxamide. One common method is the reaction of N,N-dimethylpyrimidine-2-carboxamide with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a chlorine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
5-chloro-N,N-dimethylpyrimidine-2-carboxamide has shown promising antimicrobial properties. Preliminary studies indicate that it may disrupt microbial cell walls or inhibit specific enzymes essential for bacterial survival. Case studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antimicrobial agents .
2. Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
3. Pharmacophore in Drug Design
Due to its unique structural features, this compound serves as a pharmacophore in drug design, allowing for modifications that enhance its pharmacological profile. Interaction studies reveal that it binds to specific biological targets, influencing metabolic pathways crucial for therapeutic efficacy .
Agricultural Chemistry Applications
This compound is also explored for its potential use in agricultural chemistry. It may serve as an active ingredient in herbicides or fungicides due to its biological activity against various pathogens affecting crops .
Application Area | Activity Type | Target Organisms/Conditions | Mechanism of Action |
---|---|---|---|
Medicinal Chemistry | Antimicrobial | Gram-positive and Gram-negative bacteria | Disruption of cell walls/inhibition of enzymes |
Anti-inflammatory | Inflammatory pathways | Modulation of inflammatory mediators | |
Agricultural Chemistry | Antifungal/Herbicidal | Various plant pathogens | Inhibition of pathogen growth |
Case Studies
Case Study 1: Antibacterial Efficacy
In vitro studies conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial effects. The studies highlighted its ability to inhibit the growth of resistant bacterial strains, making it a candidate for further development into new antimicrobial therapies .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties of this compound revealed that it effectively reduced the production of pro-inflammatory cytokines in cell cultures. Detailed assays indicated that the compound might inhibit specific signaling pathways involved in inflammation, providing insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-chloro-N,N-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 5-position and the dimethylamino group at the 2-position play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylpyrimidine-4-carboxamide
- 5-bromo-N,N-dimethylpyrimidine-2-carboxamide
- 5-chloro-N,N-diethylpyrimidine-2-carboxamide
Uniqueness
5-chloro-N,N-dimethylpyrimidine-2-carboxamide is unique due to the specific positioning of the chlorine atom and the dimethylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
5-Chloro-N,N-dimethylpyrimidine-2-carboxamide is an organic compound with notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃O, with a molecular weight of approximately 187.63 g/mol. Its structure features a chlorine atom at the 5-position of the pyrimidine ring, a dimethylamino group at the 2-position, and a carboxamide functional group. These structural elements contribute to its unique pharmacological profile and potential therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It may act by:
- Inhibiting specific enzymes or receptors involved in microbial metabolism.
- Disrupting microbial cell walls, leading to cell lysis.
- Modulating inflammatory pathways that can exacerbate infections.
In vitro tests have shown that this compound has activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria .
Anti-inflammatory Effects
The compound's anti-inflammatory activity is attributed to its ability to modulate cytokine production and inhibit inflammatory mediators. This effect is particularly relevant in conditions characterized by chronic inflammation, where it may help reduce tissue damage and improve healing outcomes.
Cytotoxicity and Anticancer Activity
Research evaluating the cytotoxic effects of this compound on cancer cell lines has yielded promising results. For instance, studies using A549 lung adenocarcinoma cells demonstrated that this compound can significantly reduce cell viability at certain concentrations .
A comparative analysis with standard chemotherapeutic agents indicated that while the compound shows cytotoxic effects on cancer cells, it possesses lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capacity. Preliminary assays indicate that it exhibits moderate antioxidant activity, which may contribute to its overall bioactivity by reducing oxidative stress in biological systems .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-N,N-dimethylpyrimidine-2-carboxamide | Bromine instead of chlorine | Different reactivity profile |
4-Chloro-N,N-dimethylpyrimidin-2-amine | Lacks carboxamide group | Altered biological activity |
2-Chloro-N,N-dimethylpyrimidine-5-carboxamide | Chlorination at a different position | Varied reactivity potential |
This table illustrates how modifications to the core structure influence biological activity, highlighting the significance of the chlorine and carboxamide groups in enhancing the compound's pharmacological profile.
Properties
Molecular Formula |
C7H8ClN3O |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-N,N-dimethylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 |
InChI Key |
AVHDGJHVKXMQEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=N1)Cl |
Origin of Product |
United States |
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